2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid
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Overview
Description
2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid is a chemical compound that belongs to the class of thienopyridines This compound is characterized by a fused ring structure that includes both a thiophene and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the polymerization of 2-thiopheneethylamine with formaldehyde, followed by cyclization in the presence of ethanol and hydrogen chloride . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the required purity standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.
Scientific Research Applications
2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid has several scientific research applications:
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyridines such as:
- Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-
- 4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride
Uniqueness
2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid is unique due to its specific substitution pattern and the presence of an acetic acid functional group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-(5-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H13NO2S/c1-11-3-2-9-7(6-11)4-8(14-9)5-10(12)13/h4H,2-3,5-6H2,1H3,(H,12,13) |
InChI Key |
INXIEVNGMWLCOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=C(S2)CC(=O)O |
Origin of Product |
United States |
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